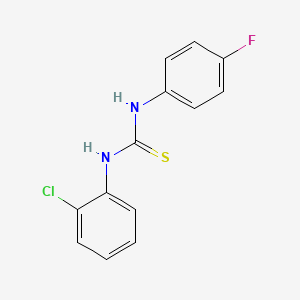

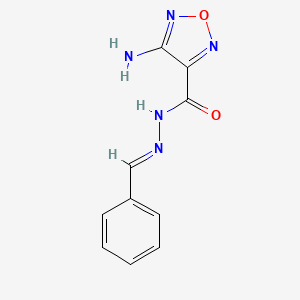

![molecular formula C21H25NO4 B5555487 (3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol](/img/structure/B5555487.png)

(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrrolidin-3-ol compounds involves complex chemical reactions, including asymmetric 1,3-dipolar cycloaddition, which is a notable method for producing enantiomerically pure pyrrolidines. For instance, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a closely related compound, can be synthesized through a practical large-scale process via asymmetric 1,3-dipolar cycloaddition, showcasing the efficiency of this synthesis method in producing bioactive molecules (Kotian et al., 2005).

Molecular Structure Analysis

The analysis of molecular structures, especially for compounds like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, involves spectroscopic methods and quantum chemical calculations. These analyses provide insights into the electronic descriptors, vibrational frequencies, and electrostatic potential surfaces, which are crucial for understanding the chemical behavior and reactivity of the molecules (Singh, Rawat, & Sahu, 2014).

Chemical Reactions and Properties

The compound likely undergoes various chemical reactions, including cycloaddition and cycloisomerization, which are common in the synthesis of complex pyrrolidine derivatives. For example, furo[3,2-b]pyrroles can be synthesized from cis-4-hydroxy-5-alkynylpyrrolidinones using metal-catalyzed cycloisomerization, demonstrating the compound's reactivity and the role of catalysts in mediating these transformations (Jury et al., 2009).

科学的研究の応用

Synthesis and Chemical Properties

Large-Scale Synthesis and Applications : A practical large-scale synthesis method for (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a key intermediate for various bioactive molecules, has been developed. This synthesis process achieves a 51% overall yield through a 1,3-dipolar cycloaddition reaction, avoiding the use of chromatography for purification. This method's efficiency underscores its value in synthesizing compounds for research and development in pharmacology and organic chemistry (Kotian, Lin, El-Kattan, & Chand, 2005).

Computational Study on Pyrrole Derivatives : A study on the synthesis and characterization of pyrrole derivatives, including computational analyses, highlights the potential for creating novel compounds with specific characteristics. This research emphasizes the role of computational tools in understanding and designing new molecules with desired properties (Singh, Rawat, & Sahu, 2014).

Biological Activity and Applications

Dual Receptor Ligands with Pro-Cognitive Properties : Research into the discovery of dual 5-HT6/5-HT2A receptor ligands showcases the potential for developing novel therapeutics with pro-cognitive properties. This study represents a significant step towards identifying new compounds that could serve as the basis for antipsychotic or antidepressant medications with cognitive benefits (Staroń et al., 2019).

Polyimide Synthesis for Material Science : A novel synthesis of polyimides derived from pyridine-containing aromatic dianhydride monomers demonstrates the compound's utility beyond bioactive molecule synthesis. These polyimides exhibit good thermal stability and mechanical properties, highlighting the compound's relevance in material science applications (Wang, Li, Ma, Zhang, & Gong, 2006).

特性

IUPAC Name |

[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-[3-methyl-5-(phenoxymethyl)furan-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-14-10-18(12-25-17-6-4-3-5-7-17)26-19(14)20(23)22-11-15(2)21(24,13-22)16-8-9-16/h3-7,10,15-16,24H,8-9,11-13H2,1-2H3/t15-,21+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYREUDMBGAFIW-VFNWGFHPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C2CC2)O)C(=O)C3=C(C=C(O3)COC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=C(C=C(O3)COC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)

![4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5555446.png)

![{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5555454.png)

![5-ethyl-4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5555495.png)

![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5555503.png)

![1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5555506.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5555535.png)

![5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5555542.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)